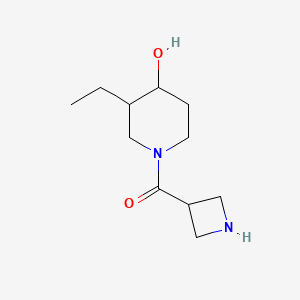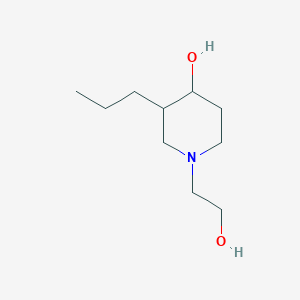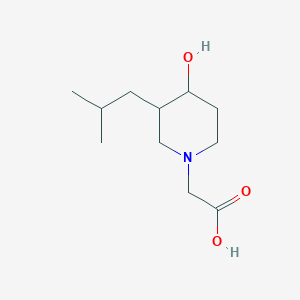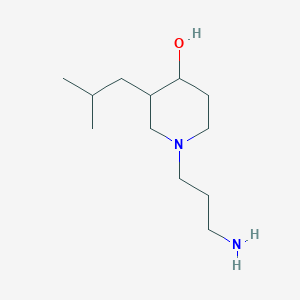
6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid
Descripción general
Descripción
The compound “6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid” is a complex organic molecule. It contains a nicotinic acid (vitamin B3) core, which is substituted with a chlorophenyl group, a difluoromethyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chlorophenyl, difluoromethyl, and methyl groups onto the nicotinic acid core. This could potentially be achieved through various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the nicotinic acid) and a phenyl ring (from the 4-chlorophenyl group). The difluoromethyl group would add electron-withdrawing character to the molecule .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Environmental Toxicology and Remediation
- Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a chlorinated phenoxy acid, has advanced rapidly, focusing on its toxicology and mutagenicity. Studies have emphasized occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Industrial Wastewater Treatment
- The pesticide production industry generates high-strength wastewater containing toxic pollutants such as 2,4-D and its derivatives. Biological processes and granular activated carbon have been used to remove these compounds from wastewater, highlighting the importance of effective treatment methods to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Emerging Contaminants Research
- Studies on novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) have identified compounds with comparable or even more severe potential toxicity than legacy PFASs. This research underscores the need for further toxicological studies on these alternatives to assess their long-term viability and environmental impact (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Environmental Fate of Chlorophenols
- Chlorophenols, such as 2,4-D and its isomers, are significant precursors of dioxins in thermal processes like municipal solid waste incineration. Understanding the environmental fate of these compounds is crucial for assessing their impact on the aquatic environment and developing strategies to mitigate their effects (Krijgsheld & Gen, 1986).
Carcinogenicity Concerns
- A systematic review of the carcinogenic outcomes from exposure to chlorophenoxy compounds such as 2,4-D and MCPA suggested a potential association with lymphohematopoietic cancers, although environmental exposures were not deemed sufficient to support a causal relationship. This highlights the need for further investigation into the interaction between genetic polymorphisms and exposure to these compounds (Stackelberg, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-7-12(14(19)20)10(13(16)17)6-11(18-7)8-2-4-9(15)5-3-8/h2-6,13H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUPTXVIUQJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


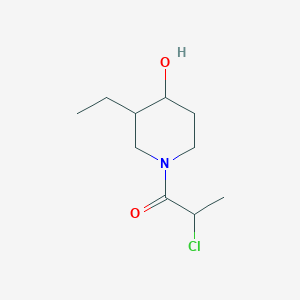
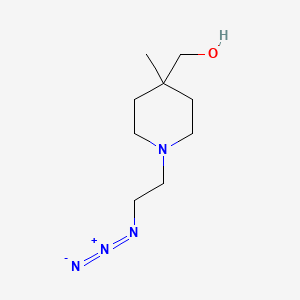
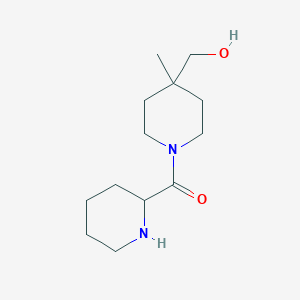
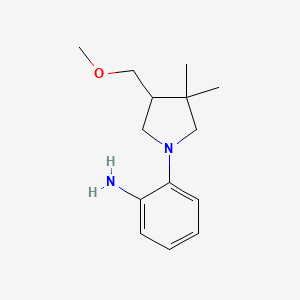
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1480068.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)

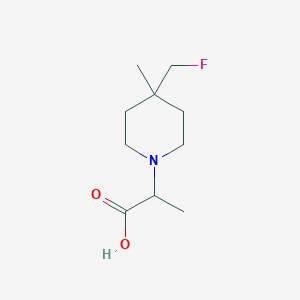

![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)
